2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2,2-dimethyl-1-pyrrolo[3,2-b]pyridin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3 |
InChI Key |
WYRWTMUFQWJHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one
General Synthetic Strategy
The synthesis of 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one typically involves:
- Construction of the pyrrolo[3,2-b]pyridine fused ring system.
- Introduction of the 2,2-dimethylpropanoyl (pivaloyl) group at the nitrogen atom.
- Use of protecting groups such as tert-butoxycarbonyl (Boc) to control reactivity.
- Nucleophilic aromatic substitution or acylation to install the ketone moiety.
Stepwise Synthetic Route
Formation of Pyrrolo[3,2-b]pyridine Core
The fused heterocyclic core can be synthesized by cyclization reactions involving pyridine and pyrrole precursors. Literature reports (e.g., J. Pharm. Chem. Bull. 2020) describe methods where Boc-protected amino acids are converted into methyl esters, followed by nucleophilic addition of acetonitrile anions and subsequent cyclization to form aminopyrazoles and pyrazolopyrimidines, which are structurally related fused heterocycles.
Introduction of the 2,2-Dimethylpropanoyl Group
The 2,2-dimethylpropanoyl group (pivaloyl) is introduced via acylation reactions using acid chlorides or anhydrides of pivalic acid. This step often follows the formation of the heterocyclic core and may require deprotection of Boc groups prior to acylation. For example, nucleophilic addition of amines to activated heterocycles followed by acylation with pivaloyl chloride under basic conditions yields the target ketone-substituted heterocycle.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1 | Boc-protected amino acid → methyl ester | Esterification in methanol | High | Protects amine functionality |
| 2 | Methyl ester + acetonitrile anion | Nucleophilic addition to form β-ketonitriles | Moderate to high | Requires strong base |
| 3 | β-Ketonitriles + hydrazine | Formation of aminopyrazoles | Moderate | Cyclization step |
| 4 | Aminopyrazoles + ethyl (E)-ethoxy-2-methylacrylate + sodium ethoxide | Formation of pyrazolopyrimidones | Moderate | Ring closure |
| 5 | Deprotection (Boc removal) + chlorination (POCl3) | Formation of pyrazolopyrimidines | High | Activation for substitution |
| 6 | Nucleophilic substitution with pyrrolidine derivative | Introduction of pyrrolidinyl group | Moderate | Key for fused ring formation |
| 7 | Acylation with 2,2-dimethylpropanoyl chloride | Final ketone installation | Moderate to high | Forms target compound |
Note: The above steps are adapted from analogous synthetic sequences reported for related fused heterocycles.
Reaction Conditions and Characterization
- Solvents: Methanol, chloroform, 1,4-dioxane, tetrahydrofuran (THF).
- Temperature: Often 0°C to room temperature for sensitive steps like chlorination and nucleophilic substitution.
- Purification: Silica gel column chromatography using gradients of ethyl acetate and hexane.
- Characterization:
- ^1H NMR (600 MHz, CDCl_3) shows characteristic signals for tert-butyl groups (δ ~1.45 ppm), methyl groups, and aromatic protons.
- Mass spectrometry (ESI/APCI) confirms molecular ion peaks consistent with the target compound (e.g., m/z 293 [M+H]^+).
- Melting points and IR spectra provide additional confirmation.
Data Table Summarizing Key Experimental Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Boc-protected amino acid equivalents | 1.0 eq | Starting material |
| Base for nucleophilic addition | Sodium ethoxide or similar | Strong base required |
| Chlorinating agent | Phosphorus oxychloride (POCl_3) or triflic anhydride | Used for activation |
| Temperature for chlorination | 0°C to RT | Controlled to avoid side reactions |
| Acylating agent | 2,2-Dimethylpropanoyl chloride | Introduces pivaloyl group |
| Solvent for acylation | Chloroform or dichloromethane | Non-protic solvents preferred |
| Reaction time | 1–4 hours | Depends on step |
| Yield range | 60–90% per step | Varies with step and conditions |
Analysis of Preparation Methods
- The multi-step synthesis requires careful control of protecting groups to avoid side reactions.
- Nucleophilic aromatic substitution is a key step for installing the pyrrolidinyl moiety on the heterocyclic core.
- Acylation with bulky 2,2-dimethylpropanoyl chloride is efficient under mild conditions, yielding the final ketone.
- Purification by chromatography is essential due to the complexity of intermediates.
- The synthetic route is modular and allows for variation in substituents, enabling analog synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like DMSO or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and inhibition.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CAS 411208-03-2)
- Structure : A pyrrole ring attached to the propan-1-one core.
- Molecular Formula: C₉H₁₃NO; Molecular Weight: 151.2 g/mol.
- Simpler structure may improve solubility in non-polar solvents .
1-(3-Hydroxypyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1341342-33-3)
- Structure : A hydroxylated pyrrolidine ring linked to the propan-1-one group.
- Molecular Formula: C₉H₁₇NO₂; Molecular Weight: 171.24 g/mol.
- Key Differences : The hydroxyl group introduces hydrogen bonding, enhancing polarity and aqueous solubility. However, the saturated pyrrolidine ring lacks aromaticity, reducing conjugation and electronic delocalization .
Amino-Substituted Derivatives
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (CAS 56414-89-2)
- Structure: Contains an amino group and phenyl substituent.
- Molecular Formula : C₁₃H₁₈N₂O; Molecular Weight : 218.3 g/mol.
- The phenyl group adds steric bulk, which may hinder crystallization .
Fused Heterocyclic Systems
Indolo[3,2-b]carbazole Derivatives
- Structure : Fused indole-carbazole systems with nitrogen atoms.
- Key Differences : These compounds exhibit high glass transition temperatures (>150°C) and superior hole-transport properties in OLEDs due to extended π-conjugation and electron-donating nitrogen atoms. The target compound’s pyrrolopyridine system may offer intermediate electron transport behavior between indolo[3,2-b]carbazole and simpler pyrrole derivatives .
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Behavior: The fused pyrrolopyridine system in the target compound likely balances electron-donating (pyrrole) and electron-withdrawing (pyridine) effects, making it suitable for ambipolar charge transport in optoelectronic devices. This contrasts with indolo[3,2-b]carbazole’s strong donor properties .
- Solubility and Synthesis : The dimethyl groups on the propan-1-one backbone may improve solubility in organic solvents compared to hydroxylated analogs, though synthetic routes could be more complex due to the fused ring system .
- Pharmaceutical Relevance: While amino-substituted derivatives (e.g., CAS 56414-89-2) show bioactivity, the target compound’s lack of functional groups like -NH₂ or -OH may limit direct drug applications unless further functionalized .
Biological Activity
2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one (CAS No. 2665660-71-7) is a pyridine derivative with potential pharmacological applications. This compound's structure includes a pyrrolopyridine moiety, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one is C₁₂H₁₄N₂O, and its molecular weight is 202.25 g/mol. The structure can be represented as follows:
Antiproliferative Activity
Research has demonstrated that pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. The antiproliferative activity of 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one has been evaluated using several human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
Table 1: Antiproliferative Activity (IC50 Values)
These values indicate that the compound exhibits potent inhibitory effects on cell proliferation, particularly against MDA-MB-231 cells.
The mechanism underlying the antiproliferative effects of this compound involves several pathways:
- Cell Cycle Arrest : Studies suggest that compounds with similar structures can induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
- Inhibition of Key Signaling Pathways : Pyridine derivatives have been shown to inhibit critical signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one. These studies typically employ the MTT assay to assess cell viability and proliferation.
Table 2: Summary of In Vitro Studies
| Study Reference | Cell Line | Assay Type | Observed Effect |
|---|---|---|---|
| HepG2 | MTT | Significant reduction in viability | |
| MDA-MB-231 | MTT | Potent apoptosis induction |
Toxicity Assessment
Toxicity studies predict that 2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one exhibits low toxicity profiles based on QSAR models. Most predictions classify it as non-toxic or slightly toxic (class 4 or 5) based on LD50 values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
